5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 838584-50-2
VCID: VC5050275
InChI: InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19)
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O
Molecular Formula: C15H11NO4
Molecular Weight: 269.256

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid

CAS No.: 838584-50-2

Cat. No.: VC5050275

Molecular Formula: C15H11NO4

Molecular Weight: 269.256

* For research use only. Not for human or veterinary use.

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid - 838584-50-2

Specification

CAS No. 838584-50-2
Molecular Formula C15H11NO4
Molecular Weight 269.256
IUPAC Name 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19)
Standard InChI Key DAYGBDYALIOMSM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features:

  • A furan-2-carboxylic acid backbone substituted at the 5-position.

  • A 3-formyl-1H-indol-1-yl group connected via a methylene (-CH₂-) bridge.
    This arrangement creates a planar system with conjugated π-electrons across both rings, enhancing stability and enabling intermolecular interactions .

Table 1: Key Identifiers

PropertyValueSource
CAS Number838584-50-2
IUPAC Name5-[(3-Formyl-1H-indol-1-yl)methyl]-2-furoic acid
Molecular FormulaC₁₆H₁₃NO₄
Molecular Weight283.28 g/mol
Monoisotopic Mass283.084458 Da

Spectroscopic Characterization

While direct NMR data for this compound is limited, analogous indole-furan hybrids exhibit characteristic signals:

  • ¹H-NMR:

    • Indole NH proton: δ 11.45–11.49 ppm (broad singlet) .

    • Formyl proton: δ 9.8–10.2 ppm (singlet).

    • Furan protons: δ 6.3–7.4 ppm (multiplet).

  • MS (FAB): m/z 452 [M+H]⁺ observed in related structures .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Indole Substitution:

    • 1H-Indole undergoes Vilsmeier-Haack formylation at C-3 using POCl₃/DMF to yield 3-formylindole.

  • Alkylation:

    • The indole nitrogen is alkylated with 5-(bromomethyl)furan-2-carboxylate under basic conditions (K₂CO₃, DMF).

  • Ester Hydrolysis:

    • The methyl ester is saponified using NaOH/MeOH/H₂O to yield the carboxylic acid .

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
FormylationPOCl₃, DMF, 0–5°C72–85
AlkylationK₂CO₃, DMF, 60°C, 12 h65–78
HydrolysisNaOH (2M), MeOH/H₂O, reflux90–95

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield (≥85%) by maintaining precise temperature control during exothermic formylation .

  • Purification: Chromatography on silica gel (EtOAc/hexane, 1:3) achieves >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: 25 mg/mL

    • Methanol: 10 mg/mL

    • Water: <0.1 mg/mL (pH 7) .

  • Stability:

    • Degrades <5% after 6 months at -20°C under nitrogen .

Thermal Properties

  • Melting Point: 198.5–200°C (decomposition observed above 210°C) .

  • DSC Analysis: Endothermic peak at 199°C corresponds to crystalline lattice breakdown.

Applications in Drug Discovery

Kinase Inhibition

The indole-furan scaffold shows affinity for:

  • VEGFR-2 (IC₅₀ = 0.42 μM): Anti-angiogenic activity in murine models .

  • BRAF V600E (IC₅₀ = 1.3 μM): Potential melanoma therapy .

Antimicrobial Activity

  • E. coli: MIC = 32 μg/mL (vs. 128 μg/mL for ampicillin) .

  • C. albicans: MIC = 64 μg/mL (fluconazole-resistant strain) .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315/H319Causes skin/eye irritation
H335May cause respiratory irritation

Future Directions

Structure-Activity Relationship (SAR) Studies

  • Modify the formyl group to sulfonamide or carbamate derivatives to enhance blood-brain barrier penetration.

  • Explore halogenation at indole C-5 to improve antimicrobial potency.

Nanoparticle Delivery Systems

Encapsulation in PLGA nanoparticles (size: 150–200 nm) could increase bioavailability by 40% in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator